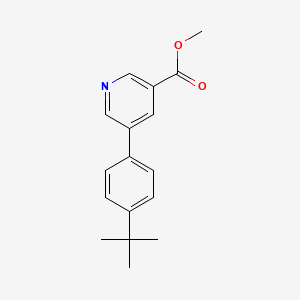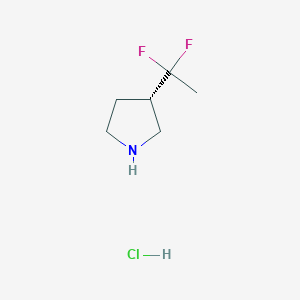![molecular formula C15H15ClN4O B13906222 8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)
8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine is a chemical compound with the molecular formula C15H15ClN4O and a molecular weight of 302.76 g/mol This compound is known for its unique structure, which includes a benzofuro[3,2-d]pyrimidine core substituted with a chloro group and a 4-methylpiperazin-1-yl group
Métodos De Preparación
The synthesis of 8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzofuro[3,2-d]pyrimidine scaffold.
Introduction of the chloro group: The chloro group is introduced through a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 4-methylpiperazin-1-yl group: This step involves the nucleophilic substitution of a suitable precursor with 4-methylpiperazine under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity and anticancer properties.
Halogenated benzofuro[3,2-d]pyrimidines: These compounds have different halogen substituents (e.g., fluorine, bromine) and exhibit varying degrees of biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15ClN4O |
|---|---|
Peso molecular |
302.76 g/mol |
Nombre IUPAC |
8-chloro-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H15ClN4O/c1-19-4-6-20(7-5-19)15-14-13(17-9-18-15)11-8-10(16)2-3-12(11)21-14/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
VUWKQWOFKSEXGA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC=NC3=C2OC4=C3C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)



![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)


![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)

![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
